molecular formula C16H13BrN2O2 B1440800 Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 1188035-40-6

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No. B1440800
CAS RN: 1188035-40-6
M. Wt: 345.19 g/mol
InChI Key: BNHPWMDOHUTTNG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate, have shown promising antibacterial properties. These compounds have been tested for in vitro activity against various strains of Gram-positive and Gram-negative bacteria. The presence of the bromo-benzimidazole moiety contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to potential use in combating bacterial infections .

Antifungal Activity

The antifungal activity of imidazole derivatives is another significant application. These compounds can inhibit the growth of various fungal species, making them useful in the development of new antifungal drugs. Their mechanism of action may involve disrupting the fungal cell membrane integrity or inhibiting critical enzymes within the fungal cells .

Cancer Research

Imidazole derivatives are explored for their potential antitumor properties. They can act as inhibitors of cancer cell proliferation and induce apoptosis in tumor cells. This is particularly relevant in the search for novel chemotherapeutic agents that can offer better selectivity and lower toxicity compared to current treatments .

Drug Synthesis and Development

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate serves as a key intermediate in the synthesis of various therapeutic agents. Its structural motif is versatile and can be modified to produce a wide range of pharmacologically active compounds. This adaptability makes it a valuable synthon in medicinal chemistry .

Anti-inflammatory and Analgesic Properties

Research has indicated that imidazole derivatives exhibit anti-inflammatory and analgesic effects. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new anti-inflammatory drugs with fewer side effects .

Material Science Applications

The unique structural features of imidazole derivatives allow for their use in material science. They can be incorporated into polymers or other materials to impart specific properties such as enhanced stability, conductivity, or responsiveness to environmental stimuli. This opens up possibilities for their use in advanced materials and nanotechnology applications .

Future Directions

The development of new drugs that overcome AMR problems is necessary . In the past, drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPWMDOHUTTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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